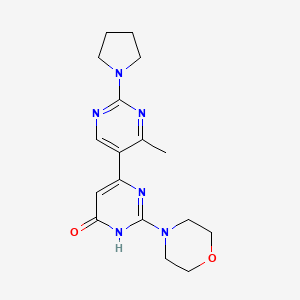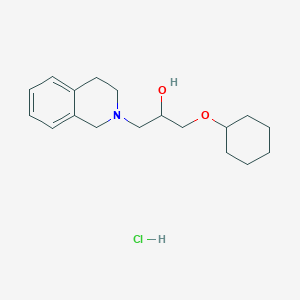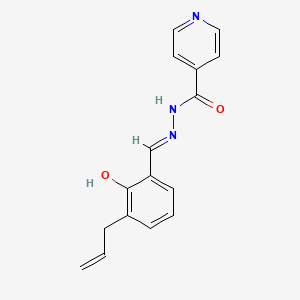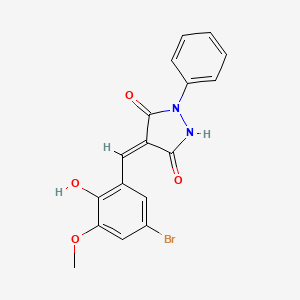![molecular formula C24H23FN2O5S B6119009 ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, commonly known as Fmoc-L-phenylalanine, is a chemical compound used in the field of organic chemistry. It belongs to the class of amino acid derivatives and is used in the synthesis of peptides and proteins. The compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Fmoc-L-phenylalanine involves the formation of peptide bonds between amino acids. The compound is used as a building block in solid-phase peptide synthesis, where it is attached to a solid support and used to synthesize complex peptides and proteins. The protected amino acid is deprotected and activated using coupling agents, and then coupled with the resin-bound amino acid using a catalyst. The process is repeated until the desired peptide sequence is obtained.
Biochemical and Physiological Effects
Fmoc-L-phenylalanine has no known biochemical or physiological effects on its own. However, when incorporated into peptides and proteins, it can have a variety of effects depending on the sequence and structure of the peptide or protein. For example, peptides and proteins containing Fmoc-L-phenylalanine can bind to specific receptors in the body and modulate various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fmoc-L-phenylalanine in lab experiments is its ease of use and versatility. The compound can be easily incorporated into peptides and proteins using solid-phase peptide synthesis, and can be used to synthesize a wide range of complex molecules. However, one of the main limitations of using Fmoc-L-phenylalanine is its cost, as it is a relatively expensive reagent compared to other amino acids.
Orientations Futures
There are several potential future directions for the use of Fmoc-L-phenylalanine in scientific research. One area of interest is the development of new drugs and therapies based on peptides and proteins containing Fmoc-L-phenylalanine. Another potential direction is the use of Fmoc-L-phenylalanine in the synthesis of novel materials with unique properties and applications. Additionally, the development of new synthetic methods for Fmoc-L-phenylalanine and other amino acid derivatives could lead to new breakthroughs in the field of organic chemistry.
Méthodes De Synthèse
The synthesis of Fmoc-L-phenylalanine involves multiple steps and requires specialized equipment and expertise. The process begins with the protection of the amino group using Fmoc chloride, followed by the activation of the carboxylic acid group using a coupling agent such as DIC or HBTU. The protected amino acid is then coupled with the resin-bound amino acid using DMAP as a catalyst. The process is repeated until the desired peptide sequence is obtained.
Applications De Recherche Scientifique
Fmoc-L-phenylalanine is widely used in the field of scientific research, particularly in the synthesis of peptides and proteins. The compound is used as a building block in solid-phase peptide synthesis and is essential for the synthesis of complex peptides and proteins. Fmoc-L-phenylalanine is also used in the development of new drugs and therapies, as it can mimic the structure of natural amino acids and bind to specific receptors in the body.
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-3-32-24(29)18-6-10-20(11-7-18)26-23(28)16-27(21-12-8-19(25)9-13-21)33(30,31)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSBHQMIANCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)
![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)
![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)
![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)

![2-bromo-4-({[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6119011.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)

